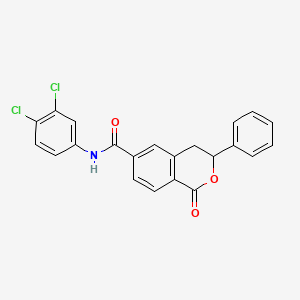![molecular formula C22H27ClN2O4 B11342566 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11342566.png)
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of benzamides and features a pyrrolidine ring, which contributes to its biological activity.
- The chlorophenyl group and trimethoxybenzamide moiety enhance its pharmacological properties.
- Researchers have explored its potential in drug discovery due to its unique structure and stereochemistry .
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-chloroaniline to form the amide bond.
Reaction Conditions: The reaction typically occurs under acidic conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it may react with reducing agents (such as LiAlH₄) or undergo nucleophilic substitution.
Major Products: These reactions can yield derivatives with altered pharmacological properties.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic modifications.
Biology: It may serve as a probe for biological studies due to its unique structure.
Medicine: Investigate its potential as an anticancer or anti-inflammatory agent.
Industry: Explore its use in materials science or as a building block for other compounds.
Mechanism of Action
- The compound likely interacts with specific molecular targets.
- Further research is needed to elucidate its precise mechanism, including pathways involved.
Comparison with Similar Compounds
Similar Compounds: Other pyrrolidine-containing molecules, such as indole derivatives , may share structural features.
Uniqueness: Highlight its distinct properties compared to related compounds.
Remember that this compound’s full potential awaits further exploration, and ongoing research may reveal additional applications and mechanisms
Properties
Molecular Formula |
C22H27ClN2O4 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H27ClN2O4/c1-27-19-12-15(13-20(28-2)21(19)29-3)22(26)24-14-18(25-10-6-7-11-25)16-8-4-5-9-17(16)23/h4-5,8-9,12-13,18H,6-7,10-11,14H2,1-3H3,(H,24,26) |
InChI Key |
NSKGAADEUZKVAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methylbenzamide](/img/structure/B11342483.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B11342491.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11342504.png)
![N-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11342506.png)
![4-(3-methoxyphenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11342517.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11342519.png)
![1-(2-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone](/img/structure/B11342520.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11342525.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B11342531.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11342540.png)
![1-(benzylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11342542.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B11342550.png)
![N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide](/img/structure/B11342561.png)
